

5-Methoxy-beta-methyltryptamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Methoxy-beta-methyltryptamine

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Disclaimer: Direct experimental data on **5-Methoxy-beta-methyltryptamine** (5-MeO- β -MT) is not currently available in published scientific literature. This guide provides a comprehensive overview based on the well-characterized analogues, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT), to infer the potential properties and research considerations for 5-MeO- β -MT.

Introduction

5-Methoxy-beta-methyltryptamine (5-MeO- β -MT) is a lesser-known tryptamine derivative. As a structural analogue of the potent psychedelic 5-MeO-DMT and the research chemical 5-MeO-AMT, it holds potential for unique pharmacological properties. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the anticipated chemistry, pharmacology, and experimental considerations for 5-MeO- β -MT. The information presented is largely extrapolated from data on its close chemical relatives due to the absence of direct studies on the beta-methylated compound.

Chemical Profile

Property	5-MeO-DMT	5-MeO-AMT	5-MeO-β-MT (Predicted)
IUPAC Name	2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine	1-(5-methoxy-1H-indol-3-yl)propan-2-amine	2-(5-methoxy-1H-indol-3-yl)-N-methylpropan-1-amine
Molecular Formula	C ₁₃ H ₁₈ N ₂ O	C ₁₂ H ₁₆ N ₂ O	C ₁₃ H ₁₈ N ₂ O
Molecular Weight	218.29 g/mol	204.27 g/mol	218.29 g/mol
Structure			

Synthesis

While a specific synthesis for 5-MeO-β-MT has not been published, a potential synthetic route can be proposed based on established tryptamine synthesis methodologies. A common approach involves the reductive amination of a corresponding ketone or aldehyde.

A plausible synthetic pathway for 5-MeO-β-MT could involve the reaction of 5-methoxy-indole-3-acetaldehyde with methylamine, followed by reduction.



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A potential synthetic workflow for **5-Methoxy-beta-methyltryptamine**.

Pharmacology

The pharmacology of 5-MeO-β-MT is expected to be primarily mediated by its interaction with serotonin (5-HT) receptors, similar to other tryptamines. The beta-methylation on the ethylamine side chain is a key structural feature that will differentiate its activity from 5-MeO-DMT and 5-MeO-AMT.

Predicted Receptor Binding Profile

The following table presents the known receptor binding affinities of 5-MeO-DMT and 5-MeO-AMT. It is anticipated that 5-MeO- β -MT will also exhibit affinity for these receptors, although the precise values are unknown.

Receptor	5-MeO-DMT Ki (nM)	5-MeO-AMT Ki (nM)	5-MeO- β -MT Ki (nM)
5-HT _{1a}	3 \pm 0.2[1]	46-194	Predicted: Moderate to High Affinity
5-HT _{2a}	907 \pm 170[1]	34	Predicted: Moderate to High Affinity
5-HT _{2o}	-	90	Predicted: Moderate Affinity
5-HT _{1e}	-	-	Predicted: Possible Affinity
5-HT ₇	-	-	Predicted: Possible Affinity
SERT	Weak inhibitor[1]	12,000	Predicted: Weak Inhibition
NET	Weak inhibitor[1]	>22,000	Predicted: Weak Inhibition
DAT	Weak inhibitor[1]	>26,000	Predicted: Weak Inhibition

Note: Ki values are inhibition constants; a lower value indicates higher binding affinity.

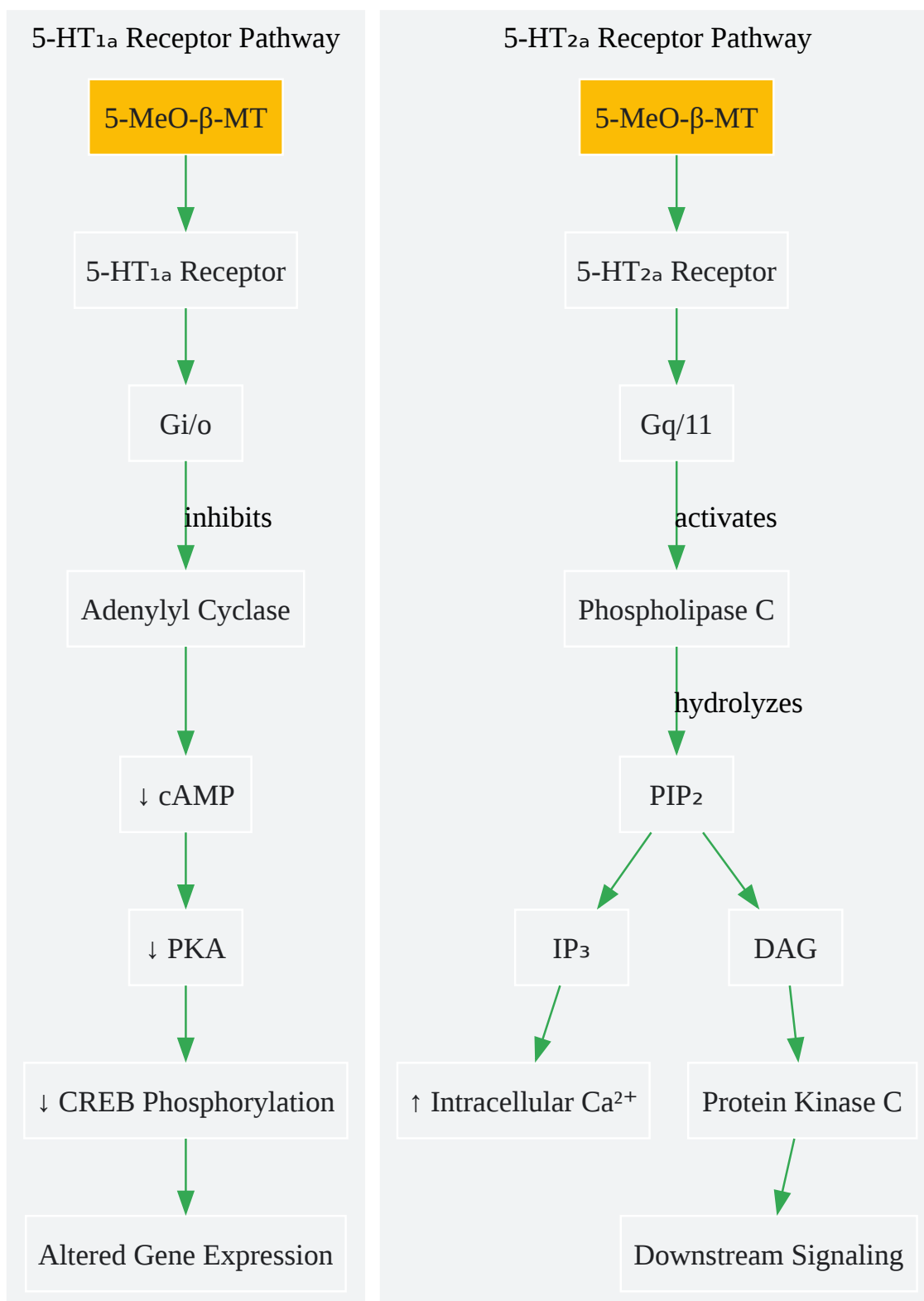
Structure-Activity Relationship (SAR) Insights

- **Beta-Methylation:** In phenethylamines, beta-methylation can decrease direct agonist activity at adrenergic receptors. In tryptamines, this modification may influence selectivity and potency at serotonin receptor subtypes. It could potentially reduce the rate of metabolism by monoamine oxidase (MAO), thereby prolonging the duration of action compared to unmethylated analogs.

- **5-Methoxy Group:** The 5-methoxy substitution on the indole ring is known to significantly increase affinity for the 5-HT_{1a} receptor.^{[2][3]} This feature is expected to be a key determinant of the pharmacological profile of 5-MeO-β-MT.

Predicted Signaling Pathways

Based on the activity of 5-MeO-DMT, 5-MeO-β-MT is predicted to act as an agonist at 5-HT_{1a} and 5-HT_{2a} receptors, initiating intracellular signaling cascades.



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Predicted primary signaling pathways for **5-Methoxy-beta-methyltryptamine**.

Experimental Protocols

Receptor Binding Assay

A standard radioligand binding assay would be employed to determine the affinity of 5-MeO- β -MT for various receptors.



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Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay

A calcium flux assay is a common method to determine the functional activity (agonist or antagonist) of a compound at Gq-coupled receptors like 5-HT $_2$ a.

Methodology:

- **Cell Culture:** Use a cell line (e.g., HEK293) stably expressing the human 5-HT $_2$ a receptor.
- **Dye Loading:** Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Addition:** Add varying concentrations of 5-MeO- β -MT to the cells.
- **Signal Detection:** Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular

calcium, signifying receptor activation.

- Data Analysis: Plot the dose-response curve and calculate the EC_{50} (half-maximal effective concentration) and E_{max} (maximal effect) values.

In Vivo Behavioral Assay (Rodent Model)

The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT_{2a} receptor activation and is commonly used to assess the potential psychedelic-like effects of tryptamines.

Protocol:

- Acclimation: Acclimate male C57BL/6J mice to the testing environment.
- Administration: Administer 5-MeO- β -MT intraperitoneally (i.p.) at various doses. Include a vehicle control group.
- Observation: Record the number of head twitches for each mouse over a defined period (e.g., 30-60 minutes) post-injection.
- Data Analysis: Compare the number of head twitches between the different dose groups and the control group using appropriate statistical methods (e.g., ANOVA).

Toxicology and Safety Considerations

The toxicology of 5-MeO- β -MT is unknown. As with any novel research chemical, it should be handled with appropriate personal protective equipment (PPE) in a controlled laboratory setting. Researchers should consider potential cardiovascular effects, neurotoxicity, and behavioral changes.

Conclusion

5-Methoxy-beta-methyltryptamine represents an unexplored area in tryptamine research. Based on structure-activity relationships, it is predicted to be a potent serotonergic agent, likely with a distinct pharmacological profile compared to its alpha-methylated and N,N-dimethylated counterparts. The information and experimental protocols provided in this guide offer a foundational framework for initiating research into this novel compound. Further in vitro and in

vivo studies are necessary to elucidate its precise pharmacological, toxicological, and behavioral effects.

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